![molecular formula C23H21IN6O5S B408964 N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B408964.png)
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Synthesis of the pyrazole ring: This involves cyclization reactions using hydrazines and diketones.
Coupling reactions: The pyrimidine and pyrazole intermediates are coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide may be explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-dimethoxy-4-pyrimidinyl)-4-aminobenzenesulfonamide
- N-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-iodophenyl)benzenesulfonamide
- N-(2,6-dimethoxy-4-pyrimidinyl)-4-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)benzenesulfonamide
Uniqueness
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide is unique due to its combination of structural features, including the pyrimidine, pyrazole, and benzenesulfonamide groups. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C23H21IN6O5S |
|---|---|
Poids moléculaire |
620.4g/mol |
Nom IUPAC |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H21IN6O5S/c1-14-19(22(31)30(28-14)17-8-4-15(24)5-9-17)13-25-16-6-10-18(11-7-16)36(32,33)29-20-12-21(34-2)27-23(26-20)35-3/h4-13,28H,1-3H3,(H,26,27,29) |
Clé InChI |
PMQSXRITIYEFOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


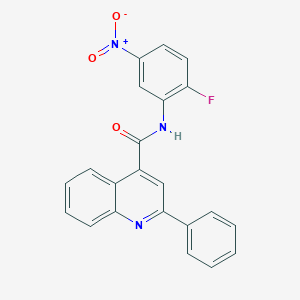

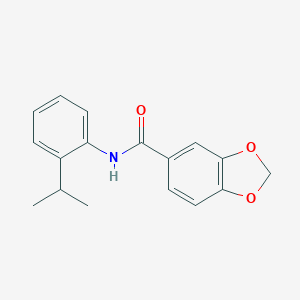

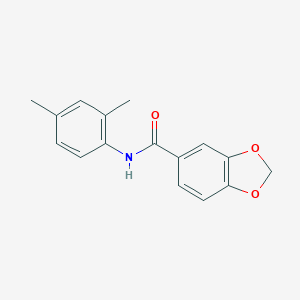
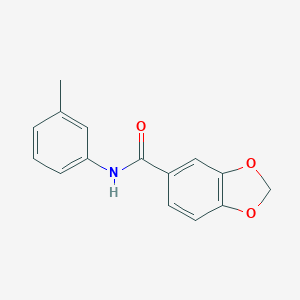
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B408890.png)


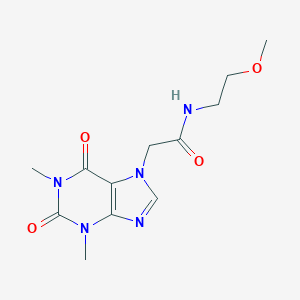

![ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE](/img/structure/B408900.png)
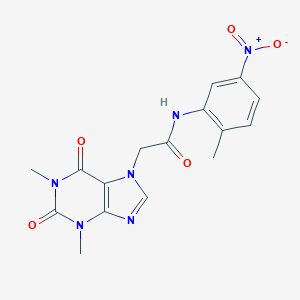
![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)
